Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-
Overview
Description
“Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 . The IUPAC name for this compound is 4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-” consists of a benzene ring substituted with a bromo group, a fluoro group, and a 2-methoxyethoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis
“Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-” is a solid compound . It has a molecular weight of 249.08 . The SMILES string representation of this compound is COc1ccc(Br)c(F)c1 .Scientific Research Applications
Synthesis of N-fused Tricyclic Indoles
Similar compounds have been used as reactants in the synthesis of N-fused tricyclic indoles . These structures are significant due to their presence in numerous natural products and pharmaceuticals.
Creation of Liquid Crystals
Compounds with related structures have been utilized in the synthesis of liquid crystals . These materials have unique properties that make them suitable for displays and other optical applications.
Synthesis of Dimethylamine
Related bromo-fluoroanisoles have been involved in the synthesis of dimethylamine , which is a key intermediate in the production of various chemicals and pharmaceuticals.
Synthesis of Methoxy-Naphthaldehyde Derivatives
These compounds have also been used to synthesize methoxy-naphthaldehyde derivatives , which are important intermediates in organic synthesis and potential precursors for pharmaceuticals.
Synthesis of Phenylbicyclohexane Backbone Structures
Another application includes the synthesis of structures with a phenylbicyclohexane backbone , which are relevant in the development of new materials with specific mechanical properties.
Safety And Hazards
“Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-” is classified as Acute Tox. 4 Oral and Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be handled with care to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
1-bromo-2-fluoro-4-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPCTBFGLBNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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